1-methyl-N-(2-methylpropyl)cyclohexan-1-amine
CAS No.:
Cat. No.: VC17852294
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N |
|---|---|
| Molecular Weight | 169.31 g/mol |
| IUPAC Name | 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C11H23N/c1-10(2)9-12-11(3)7-5-4-6-8-11/h10,12H,4-9H2,1-3H3 |
| Standard InChI Key | VPFJVTUFPAMMNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1(CCCCC1)C |
Introduction
1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is a chemical compound with the CAS number 1247413-70-2. It belongs to the class of amines, which are organic compounds containing a basic nitrogen atom. This compound is specifically a secondary amine, where the nitrogen atom is bonded to two organic groups: a methyl group and a 2-methylpropyl group, both attached to a cyclohexane ring.
Synthesis and Applications
While specific synthesis methods for 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine are not detailed in the available literature, amines like this are generally synthesized through reactions involving alkyl halides and ammonia or other amines. The applications of such compounds can vary widely, including roles in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Safety and Handling
Given the lack of detailed safety information, handling of 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine should follow general guidelines for organic amines. These compounds can be hazardous if not handled properly, potentially causing irritation to skin and eyes and requiring appropriate protective measures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume